5-(4-Methylphenyl)thiophene-2-boronic acid
Overview
Description
5-(4-Methylphenyl)thiophene-2-boronic acid is an organoboron compound that features a thiophene ring substituted with a boronic acid group and a 4-methylphenyl group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction .
Mechanism of Action
Target of Action
The primary target of 5-(4-Methylphenyl)thiophene-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation conditions, and the presence of a metal catalyst .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. These include the reaction conditions, which are typically mild and functional group tolerant . The presence of a metal catalyst, such as palladium, is also crucial for the compound’s action . Furthermore, the compound is generally environmentally benign, which makes it suitable for use in green chemistry .
Biochemical Analysis
Biochemical Properties
The role of 5-(4-Methylphenyl)thiophene-2-boronic acid in biochemical reactions is primarily associated with its boron moiety. The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations
Molecular Mechanism
It is known that organoboron compounds can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)thiophene-2-boronic acid typically involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions, making it highly functional group tolerant . The general procedure involves the reaction of 5-bromo-2-thiopheneboronic acid with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)thiophene-2-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . It can also participate in other reactions typical of boronic acids, including oxidation and protodeboronation .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aqueous or alcoholic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Protodeboronation: Catalysts such as palladium or nickel, often under mild conditions.
Major Products
The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
5-(4-Methylphenyl)thiophene-2-boronic acid is widely used in scientific research due to its versatility in organic synthesis . Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical research.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylthiophene-2-boronic acid
- 2-Thienylboronic acid
- 4-Methylthiophene-2-boronic acid pinacol ester
Uniqueness
5-(4-Methylphenyl)thiophene-2-boronic acid is unique due to the presence of both a thiophene ring and a 4-methylphenyl group, which provides distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity and selectivity are required .
Properties
IUPAC Name |
[5-(4-methylphenyl)thiophen-2-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2S/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQKTJYFEPBJDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(C=C2)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694394 | |
Record name | [5-(4-Methylphenyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296768-49-5 | |
Record name | [5-(4-Methylphenyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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